molecular formula C11H14O2 B1616681 Pivalic acid, phenyl ester CAS No. 4920-92-7

Pivalic acid, phenyl ester

Cat. No. B1616681
Key on ui cas rn: 4920-92-7
M. Wt: 178.23 g/mol
InChI Key: PUXKSJCSTXMIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.04 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1926

Inputs

Step One
Name
Quantity
0.2 mmol
Type
reactant
Smiles
CC(C)(C)C(=O)Oc1ccccc1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
CC(C)OP(=O)OC(C)C
Step Three
Name
PCy3
Quantity
0.04 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)OP(=O)(OC(C)C)c1ccccc1
Measurements
Type Value Analysis
YIELD 0
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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